molecular formula C10H13NO2 B112958 (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid CAS No. 736131-48-9

(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid

Cat. No. B112958
M. Wt: 179.22 g/mol
InChI Key: GORGZFRGYDIRJA-VIFPVBQESA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 2-methyl-phenyl compound with a compound containing an appropriately protected α-amino acid functionality. The exact method would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would consist of a carboxylic acid group and an amino group attached to the same carbon (forming an α-amino acid structure), along with a phenyl ring substituted with a methyl group at the second position .


Chemical Reactions Analysis

As an α-amino acid, this compound could participate in reactions typical of both amines and carboxylic acids. For example, it could react with bases to form a salt, or with acylating agents to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of both an amino group and a carboxylic acid group would make it a zwitterion at certain pH values, which could affect its solubility and other properties .

Scientific Research Applications

Anticancer Potential

Cinnamic acid derivatives, including (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid, have been extensively researched for their anticancer properties. These compounds have been observed to possess significant antitumor efficacy, which has sparked considerable interest in their potential as traditional and modern anticancer agents. The rich medicinal tradition of cinnamic acid derivatives, despite being underutilized for several decades, has seen a resurgence in attention towards their antitumor potentials in the last two decades. This renewed focus aims to leverage the chemical versatility of these compounds for medicinal research, particularly in developing new antitumor agents (De, Baltas, & Bedos-Belval, 2011).

Metabolic and Probiotic Effects

Propionibacterium freudenreichii, which metabolizes compounds similar to (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid, demonstrates the metabolic versatility of these substances. This bacterium, used in cheese ripening and recognized for its probiotic effects, showcases the broader implications of such compounds in food science and human health. The metabolic pathways, including the synthesis of vitamins and amino acids, highlight the interconnectedness of these chemical processes and their impact on flavor compounds and health-promoting activities (Thierry et al., 2011).

Antioxidant and Pharmacological Activities

Chlorogenic Acid (CGA), structurally related to (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid, has been identified as a potent dietary polyphenol with a broad spectrum of therapeutic roles. Its biological activities include antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, and antimicrobial effects. CGA's ability to modulate lipid metabolism and glucose homeostasis suggests a critical role in managing conditions such as cardiovascular disease, diabetes, and obesity. This highlights the pharmacological importance of structurally similar compounds in offering natural solutions for a wide range of disorders (Naveed et al., 2018).

Flavour Compounds in Foods

The role of branched chain aldehydes, derived from amino acids similar to (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid, in food flavoring, emphasizes the significance of these compounds beyond their pharmacological applications. Their formation and breakdown pathways are crucial in determining the flavor profiles of various fermented and non-fermented food products. Understanding these pathways is essential for controlling the formation of desired aldehyde levels in food, demonstrating the intersection of chemistry and food science (Smit, Engels, & Smit, 2009).

Neurodegenerative and Psychiatric Diseases

Ursolic acid, which shares a similar realm of biological activity with (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid, has been reported to possess anti-tumoral, anti-diabetic, cardioprotective, and hepatoprotective properties. Its neuroprotective effects in various brain-related disorders, such as Alzheimer's disease, Parkinson's disease, and depression, underscore the potential therapeutic benefits of structurally related compounds. These effects are primarily attributed to its antioxidant and anti-inflammatory mechanisms, offering insights into managing neurodegenerative and psychiatric conditions (Ramos-Hryb et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. It could be of interest in the field of medicinal chemistry, where α-amino acids with various side chains are often used in the design of new drugs .

properties

IUPAC Name

(3S)-3-amino-3-(2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORGZFRGYDIRJA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426157
Record name (3S)-3-Amino-3-(2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-amino-3-(2-methylphenyl)propanoic acid

CAS RN

736131-48-9
Record name (3S)-3-Amino-3-(2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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